(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound characterized by its unique thiazolidine ring structure and multiple hydroxyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of D-xylose with thiazolidine-4-carboxylic acid under controlled conditions. The reaction is often carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced thiazolidine compounds, and substituted products with various functional groups.
Scientific Research Applications
(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and thiazolidine ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: A simpler analog with similar structural features but lacking the D-xylo-tetrahydroxybutyl group.
D-Xylose derivatives: Compounds with similar sugar moieties but different functional groups attached.
Uniqueness
(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of a thiazolidine ring and a D-xylo-tetrahydroxybutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(2R,4R)-2-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5-,6+,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXTDUDXXPCMJ-PJEQPVAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@H](S1)[C@@H]([C@H]([C@@H](CO)O)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384694 |
Source
|
Record name | (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110270-19-4 |
Source
|
Record name | (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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